molecular formula C12H10N2O B2990604 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile CAS No. 524959-64-6

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile

Cat. No. B2990604
CAS RN: 524959-64-6
M. Wt: 198.225
InChI Key: ONGPDHWUKNYNRF-UHFFFAOYSA-N
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Description

The compound “2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile” belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring. Oxazole is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms. The presence of the phenyl and methyl groups, as well as the acetonitrile group, can significantly influence the properties and reactivity of the compound .


Molecular Structure Analysis

The molecular structure of an oxazole derivative can be influenced by the substituents attached to the oxazole ring. In this case, the presence of the phenyl and methyl groups, as well as the acetonitrile group, can affect the electronic distribution and steric hindrance within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the acetonitrile group in “2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile” could increase its polarity, affecting properties such as solubility and boiling point .

Scientific Research Applications

Future Directions

The study of oxazole derivatives is an active area of research, particularly in medicinal chemistry, due to their diverse biological activities . Future research on “2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile” could involve exploring its potential biological activity, developing new synthetic routes, or studying its reactivity.

properties

IUPAC Name

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-9-11(7-8-13)14-12(15-9)10-5-3-2-4-6-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGPDHWUKNYNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile

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